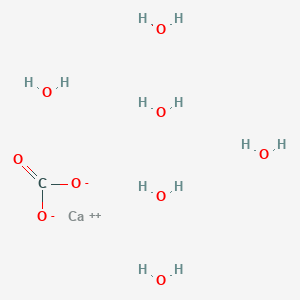
Calcium carbonate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EDIHYP involves the reaction of ethyl-3-(2,2-dimethyl-2-ethyl-hydrazinium) with propionic iodide. The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. The exact details of the synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of EDIHYP involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The process may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
EDIHYP undergoes several types of chemical reactions, including:
Oxidation: EDIHYP can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: EDIHYP can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often conducted in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of EDIHYP. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituent .
Scientific Research Applications
EDIHYP has a wide range of scientific research applications, including:
Mechanism of Action
EDIHYP exerts its effects by blocking voltage-gated calcium channels (VDCCs). This action reduces the resting potential, as well as the amplitude and duration of action potentials in cardiomyocytes. The compound’s ability to modulate bioelectrical activity is crucial for its antiarrhythmic effects. By stabilizing the electrical activity of the heart, EDIHYP helps prevent arrhythmias and other cardiac disturbances .
Comparison with Similar Compounds
Similar Compounds
Verapamil: Another VDCC blocker used for its antiarrhythmic properties.
Diltiazem: Similar to verapamil, it is used to treat hypertension and angina.
Nifedipine: A calcium channel blocker primarily used to manage hypertension and angina.
Uniqueness of EDIHYP
EDIHYP is unique due to its specific structure and potent antiarrhythmic effects. Unlike other calcium channel blockers, EDIHYP has shown a pronounced ability to reduce the duration of ventricular tachycardia and cardiac fibrillation, making it particularly effective in treating severe cardiac conditions .
Properties
CAS No. |
15634-14-7 |
|---|---|
Molecular Formula |
CH12CaO9 |
Molecular Weight |
208.18 g/mol |
IUPAC Name |
calcium;carbonate;hexahydrate |
InChI |
InChI=1S/CH2O3.Ca.6H2O/c2-1(3)4;;;;;;;/h(H2,2,3,4);;6*1H2/q;+2;;;;;;/p-2 |
InChI Key |
WJZUYMUHOIOLAC-UHFFFAOYSA-L |
SMILES |
C(=O)([O-])[O-].O.O.O.O.O.O.[Ca+2] |
Canonical SMILES |
C(=O)([O-])[O-].O.O.O.O.O.O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















